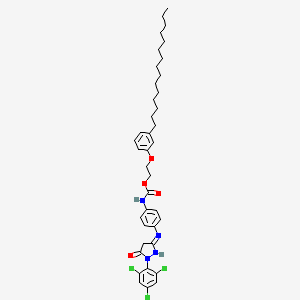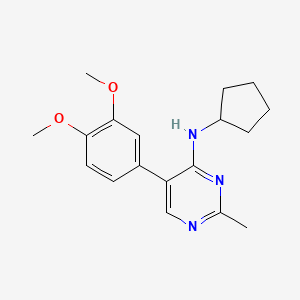
2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pentadecylphenoxy group, a pyrazolyl group, and a carbamate linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pentadecylphenoxy Group: This step involves the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Pyrazolyl Group: The pyrazolyl group is synthesized by the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate diketone under acidic conditions.
Coupling of the Pentadecylphenoxy and Pyrazolyl Groups: The pentadecylphenoxy group is then coupled with the pyrazolyl group using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Carbamate Linkage: The final step involves the reaction of the coupled product with ethyl chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The phenoxy and pyrazolyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the pyrazolyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxyquinone and pyrazolyl ketone derivatives.
Reduction: Formation of pyrazolyl alcohol derivatives.
Substitution: Formation of substituted trichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trichlorophenyl and pyrazolyl groups are particularly important for its biological activity, as they can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Decylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate
- 2-(3-Hexadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate
- 2-(3-Octadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate
Uniqueness
2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The pentadecyl chain provides hydrophobic character, while the trichlorophenyl and pyrazolyl groups contribute to its potential biological activity.
Propiedades
Número CAS |
33899-51-3 |
|---|---|
Fórmula molecular |
C39H49Cl3N4O4 |
Peso molecular |
744.2 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)ethyl N-[4-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]carbamate |
InChI |
InChI=1S/C39H49Cl3N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-29-17-15-18-33(25-29)49-23-24-50-39(48)44-32-21-19-31(20-22-32)43-36-28-37(47)46(45-36)38-34(41)26-30(40)27-35(38)42/h15,17-22,25-27H,2-14,16,23-24,28H2,1H3,(H,43,45)(H,44,48) |
Clave InChI |
RLZCJKPEVBDVNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCOC(=O)NC2=CC=C(C=C2)N=C3CC(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)



![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)








